N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide
Description
N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide is a synthetic amide derivative featuring a 1H-indol-3-yl moiety linked via a propan-2-yl chain to a propanamide backbone, with a 4-(2-methylpropyl)phenyl substituent.
Properties
Molecular Formula |
C24H30N2O |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C24H30N2O/c1-16(2)13-19-9-11-20(12-10-19)18(4)24(27)26-17(3)14-21-15-25-23-8-6-5-7-22(21)23/h5-12,15-18,25H,13-14H2,1-4H3,(H,26,27) |
InChI Key |
YHYIXRWFLNNBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide involves the coupling of tryptamine with ibuprofen. This reaction is typically mediated by N,N’-dicyclohexylcarbodiimide (DCC), a dehydrating agent that facilitates the formation of amide bonds. The reaction conditions include the use of DCC to activate the carboxyl group of ibuprofen, which then reacts with the amino group of tryptamine to form the desired amide .
Chemical Reactions Analysis
N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Scientific Research Applications
N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a model compound for studying amide bond formation and the reactivity of indole derivatives.
Biology: The compound’s structural similarity to tryptamine and ibuprofen makes it a valuable tool for studying the biological activities of these molecules.
Medicine: Its potential anti-inflammatory and analgesic properties are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide involves its interaction with molecular targets similar to those of tryptamine and ibuprofen. The indole ring may interact with serotonin receptors, while the ibuprofen moiety may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several amide derivatives documented in the literature. Key comparisons are outlined below:
Substituent Variations on the Amide Nitrogen
- N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide (): Structural Difference: The amide nitrogen is attached to a 2-(1H-indol-3-yl)ethyl group instead of a propan-2-yl chain. The 2-fluoro-biphenyl substituent introduces electronegativity and polarity, contrasting with the target compound’s lipophilic 4-(2-methylpropyl)phenyl group. This may reduce membrane permeability but enhance target binding specificity in polar environments .
- (S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide (): Structural Difference: A simple phenyl group replaces the 4-(2-methylpropyl)phenyl moiety. Impact: The absence of the isobutyl group decreases lipophilicity (lower logP), likely reducing blood-brain barrier penetration but improving aqueous solubility .
Modifications on the Aromatic or Heteroaromatic Moieties
(S)-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)-N-(pyridin-4-yl)propanamide ():
- Structural Difference : A pyridin-4-yl group replaces the 4-(2-methylpropyl)phenyl substituent.
- Impact : The pyridine ring introduces a basic nitrogen, enabling hydrogen bonding and protonation at physiological pH, which could enhance solubility and receptor interactions compared to the purely hydrophobic isobutylphenyl group .
- N-{1-[4-(Acetylamino)phenyl]-3-hydroxy-1-(1H-indol-3-yl)propan-2-yl}-2,2-dichloroacetamide (): Structural Difference: A dichloroacetamide group and a 4-(acetylamino)phenyl substituent are present.
Lipophilicity and Steric Effects
- (2SR)-2-[4-(2-Methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide (): Structural Difference: The indole moiety is absent; instead, a phenylethyl group is attached to the amide nitrogen. The isobutylphenyl group retains high lipophilicity, favoring passive diffusion .
- (S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide (): Structural Difference: A bulky cycloheptylpropyl group replaces the 4-(2-methylpropyl)phenyl substituent. Impact: The cycloheptyl group introduces significant steric bulk and lipophilicity, which may improve binding to deep hydrophobic pockets but hinder solubility and synthetic accessibility .
Biological Activity
N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 400.5 g/mol. Its structure features an indole moiety, which is often associated with various biological activities, including anti-inflammatory and anticancer effects.
Structural Formula
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O3 |
| Molecular Weight | 400.5 g/mol |
| InChI Key | YQOZGHHTYAXIJF-UHFFFAOYSA-N |
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a related indole analog was shown to inhibit lipopolysaccharide (LPS)-induced production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages, suggesting a potential mechanism for modulating inflammatory responses .
The proposed mechanism of action involves:
- Scavenging Free Radicals : The compound may reduce oxidative stress by neutralizing free radicals.
- Inhibition of Cytokine Release : Similar compounds have been shown to decrease the release of pro-inflammatory cytokines such as TNF-α, which plays a crucial role in inflammation .
Case Studies
- Study on Indole Derivatives : A study highlighted that indole derivatives could significantly reduce LPS-induced TNF-α release in mouse peritoneal macrophages, indicating their potential as anti-inflammatory agents .
- Safety Profile : In toxicity assessments, related compounds did not exhibit significant toxicity at doses up to 400 mg/kg when administered intraperitoneally and 2000 mg/kg orally in rats, suggesting a favorable safety profile for further development .
Potential Therapeutic Uses
Given its structural characteristics and biological activity, this compound may be explored for:
- Anti-inflammatory Therapies : Targeting conditions such as arthritis or other inflammatory diseases.
- Antioxidant Applications : Utilizing its ability to scavenge free radicals for protective effects against oxidative stress-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
